Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-

Peptide Chemistry Building Block Selection Dipeptide Fragment

Sourcing single amino acids for stepwise solution-phase peptide synthesis introduces coupling inefficiencies and epimerization risk at each stage. Cbz-L-Abu-Gly-OH (CAS 2203016-69-5) provides a pre-formed, crystalline dipeptide building block that eliminates one coupling step, directly reducing the analytical burden and purification overhead in GMP or kilo-lab settings. - Pre-assembled Abu-Gly amide bond reduces unit operations by one step per segment, mitigating cumulative racemization risk at the L-Abu stereocenter. - Stable Cbz group tolerates aqueous workup and silica gel chromatography, enabling orthogonal hydrogenolytic deprotection in the presence of Boc or glycosidic linkages. - Cited in metabolic disorder programs (e.g., WO-2018093966-A1), enabling direct SAR traceability for drug discovery.

Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
Cat. No. B12069728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-[(phenylmethoxy)carbonyl]-L-ABU-
Molecular FormulaC14H18N2O5
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H18N2O5/c1-2-11(13(19)15-8-12(17)18)16-14(20)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,19)(H,16,20)(H,17,18)/t11-/m0/s1
InChIKeySOLBCJOTDKNCES-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-L-Abu-Gly-OH: Overview and Identity


Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- (CAS 2203016-69-5), systematically named 2-[2-(phenylmethoxycarbonylamino)butanoylamino]acetic acid, is a Cbz-protected dipeptide composed of L-α-aminobutyric acid (L-Abu) coupled to glycine, with a molecular formula of C14H18N2O5 and a molecular weight of 294.30 g/mol . It is supplied as a research-grade intermediate with a purity specification of NLT 98%, manufactured under ISO-certified quality systems . As a protected dipeptide fragment, it serves as a pre-assembled building block for solution-phase peptide synthesis, where the benzyloxycarbonyl (Cbz) group provides stability under basic and mildly acidic conditions while enabling orthogonal deprotection via catalytic hydrogenolysis without affecting acid-labile or base-labile protecting groups elsewhere in the synthetic route.

Pre-formed dipeptide fragment for solution-phase peptide synthesis
Eliminates one coupling step
Cbz orthogonal deprotection strategy via hydrogenolysis
Stable to basic and mildly acidic conditions
L-Abu residue with ethyl side-chain for SAR exploration
Intermediate lipophilicity between Ala and Val

Irreplaceability of Cbz-L-Abu-Gly-OH


Substituting Cbz-L-Abu-Gly-OH with a generic Cbz-protected single amino acid such as Cbz-L-Abu-OH (CAS 42918-86-5, MW 237.25) or Cbz-Gly-OH (CAS 1138-80-3, MW 209.20) fails because the dipeptide's pre-formed amide bond eliminates one entire coupling step from the synthetic sequence, reducing the cumulative risk of racemization and lowering the purification burden at each stage . Likewise, replacing the Cbz group with an Fmoc analog would shift the synthetic strategy from solution-phase hydrogenolytic deprotection to solid-phase base-labile deprotection, which may be incompatible with routes requiring orthogonal protecting group schemes or substrates intolerant of repeated piperidine treatment . The specific L-Abu residue—bearing an ethyl side chain rather than the methyl group of alanine or the isopropyl group of valine—introduces a defined degree of lipophilicity and steric bulk that directly influences peptide conformation and biological target interactions in applications such as metabolic disorder therapeutics disclosed in patent WO-2018093966-A1 .

Cbz-L-Abu-Gly-OH
Generic monomer substitution
Cbz-L-Abu-OH or Cbz-Gly-OH may add a coupling step, increasing racemization risk and purification burden.
Cbz-L-Abu-Gly-OH
Fmoc analog switch
Fmoc strategy may shift to base-labile deprotection, potentially incompatible with orthogonal schemes or base-sensitive substrates.
Cbz-L-Abu-Gly-OH
Residue replacement
Ala or Val analogs alter lipophilicity and steric bulk, which may shift peptide conformation and target interactions.

Differentiation from Structural Analogs


Molecular Weight and Pre-Assembly Status

Cbz-L-Abu-Gly-OH (CAS 2203016-69-5) has a molecular weight of 294.30 g/mol and exists as a pre-formed dipeptide containing both the L-Abu and Gly residues . In contrast, the monomeric Cbz-L-Abu-OH (CAS 42918-86-5) has a molecular weight of 237.25 g/mol and lacks the glycine amide bond , while Cbz-Gly-OH (CAS 1138-80-3) has a molecular weight of 209.20 g/mol and lacks the Abu residue entirely [1]. This means that for any synthetic route requiring the Abu-Gly dipeptide motif, use of the monomeric building blocks would require an additional amide bond-forming step, introducing additional racemization risk at the Abu α-carbon.

MW & Pre-Assembly
Cross-study comparable
294.30 g/mol; pre-formed Abu-Gly amide bond eliminates 1 coupling step
Reduces epimerization risk and purification steps
+57.05 g/mol vs Cbz-L-Abu-OH; +85.10 g/mol vs Cbz-Gly-OH
Peptide Chemistry Building Block Selection Dipeptide Fragment

Cbz vs. Fmoc Orthogonal Deprotection Strategy

The Cbz group on Cbz-L-Abu-Gly-OH can be removed by catalytic hydrogenolysis under conditions where Boc groups remain intact, and conversely Cbz remains stable under acidic conditions that cleave Boc groups . In contrast, Fmoc-protected dipeptide analogs require basic conditions (typically 20% piperidine in DMF) for deprotection, which can trigger aspartimide formation, diketopiperazine cyclization, or β-elimination in sensitive sequences . This orthogonal stability profile means that Cbz-L-Abu-Gly-OH can participate in synthetic schemes where Fmoc-based SPPS workflows are incompatible—specifically routes requiring staged purification of intermediates, acid-labile side-chain protecting groups that must survive multiple coupling cycles, or final-stage global deprotection under non-hydrogenolytic conditions.

Cbz vs. Fmoc Orthogonality
Class-level inference
Cbz stable to bases and mild acids; removable by H2/Pd-C
Enables orthogonal routes incompatible with Fmoc or Boc alone
Data to verify; established protecting group chemistry
Orthogonal Protection Solution-Phase Synthesis Hydrogenolysis

Patent-Cited Utility in Metabolic Therapeutics

Cbz-L-Abu-Gly-OH (Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-) is specifically cited as a chemical intermediate in patent WO-2018093966-A1, which discloses compositions and methods for regulating body weight and treating metabolic syndromes . The patent context indicates that the Abu-Gly dipeptide motif, with its specific ethyl side-chain on the Abu residue, has been selected over simpler homologs such as Ala-Gly (methyl side chain) or more sterically demanding analogs such as Val-Gly (isopropyl side chain) for structure-activity relationship (SAR) exploration in this therapeutic program. This is a documented instance where the specific Abu residue, rather than a generic alkyl amino acid, has been prioritized in a patent-protected pharmaceutical composition .

Patent-Cited Utility
Supporting evidence
Cited in WO-2018093966-A1 for metabolic syndrome compositions
Supports selection for metabolic disorder SAR campaigns
Source review; patent context only
Metabolic Disorders Body Weight Regulation Drug Discovery Intermediate

Procurement and Application Scenarios


Solution-Phase Synthesis with Staged Purification

In solution-phase peptide synthesis programs where each intermediate must be isolated and characterized before chain elongation, Cbz-L-Abu-Gly-OH provides a pre-assembled, crystalline dipeptide fragment with a stable Cbz protecting group that withstands aqueous workup, silica gel chromatography, and mild acidic treatments . The pre-formed Abu-Gly amide bond eliminates the need for a separate coupling step that would otherwise require activation, coupling, and purification of the monomeric building blocks, thereby reducing the number of unit operations by one per dipeptide segment and mitigating the cumulative risk of epimerization at the Abu stereocenter. This is particularly advantageous in GMP or kilo-lab settings where minimizing the number of isolated intermediates directly correlates with reduced analytical burden and faster project timelines.

Orthogonal Strategies in Complex Peptide Synthesis

When designing convergent or fragment-based synthetic routes to cyclic peptides, depsipeptides, or modified natural products, the Cbz group on Cbz-L-Abu-Gly-OH serves as a semi-permanent N-terminal mask that can be selectively removed by hydrogenolysis at a late stage without disturbing Boc-protected side chains or acid-sensitive glycosidic linkages elsewhere in the molecule . This orthogonality enables chemists to assemble fragments bearing mutually incompatible protecting groups, deprotect the Cbz group under neutral hydrogenolytic conditions, and then proceed with final fragment coupling or macrocyclization. This strategic flexibility is not available when using Fmoc-protected dipeptide fragments, which would require basic deprotection conditions that may be incompatible with base-sensitive functionalities such as ester linkages, certain aspartimide-prone sequences, or oxidation-sensitive residues .

SAR Exploration for Metabolic Disorders

Cbz-L-Abu-Gly-OH is a relevant intermediate for medicinal chemistry programs targeting metabolic syndromes and body weight regulation, as evidenced by its citation in patent WO-2018093966-A1 . The L-Abu residue provides a specific ethyl side-chain that occupies an intermediate steric and lipophilic space between alanine (methyl) and norvaline (n-propyl) or valine (isopropyl)—a parameter space that is frequently explored during lead optimization to fine-tune target binding affinity, metabolic stability, and physicochemical properties. Sourcing this specific dipeptide building block (rather than post-synthetic modification of a simpler analog) ensures that the SAR data generated are directly traceable to the same intermediate used in the originating patent, which is critical for freedom-to-operate assessments and for maintaining consistency across structure-activity datasets in drug discovery campaigns.

Application
Selection Property
Validation Focus
Solution-Phase Synthesis with Staged Purification
Pre-assembled dipeptide fragment
Epimerization risk and intermediate count
Orthogonal Strategies in Complex Peptide Synthesis
Cbz hydrogenolytic deprotection orthogonality
Compatibility with acid/base-sensitive functionalities
SAR Exploration for Metabolic Disorders
L-Abu ethyl side-chain steric/lipophilic profile
Target binding and physicochemical property tuning
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